EAC3I

描述

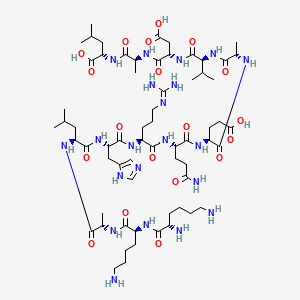

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C64H111N21O19 |

|---|---|

分子量 |

1478.7 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C64H111N21O19/c1-31(2)25-43(81-51(91)34(7)74-55(95)39(16-11-13-23-66)77-54(94)38(67)15-10-12-22-65)60(100)82-44(27-37-29-71-30-73-37)61(101)78-40(17-14-24-72-64(69)70)57(97)79-41(18-20-47(68)86)58(98)80-42(19-21-48(87)88)56(96)75-36(9)53(93)85-50(33(5)6)62(102)83-45(28-49(89)90)59(99)76-35(8)52(92)84-46(63(103)104)26-32(3)4/h29-36,38-46,50H,10-28,65-67H2,1-9H3,(H2,68,86)(H,71,73)(H,74,95)(H,75,96)(H,76,99)(H,77,94)(H,78,101)(H,79,97)(H,80,98)(H,81,91)(H,82,100)(H,83,102)(H,84,92)(H,85,93)(H,87,88)(H,89,90)(H,103,104)(H4,69,70,72)/t34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1 |

InChI 键 |

ZDSVJYBLMFDDJR-SANIHEOWSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Function of Adenylyl Cyclase 3 (AC3) in Neurons

Disclaimer: Initial searches for "EAC3I" did not yield results for a recognized protein or gene. Based on the query, this guide focuses on Adenylyl Cyclase 3 (AC3) , a critical enzyme in neuronal function, which is the likely intended subject.

Audience: Researchers, scientists, and drug development professionals.

Core Functions and Localization of AC3 in the Nervous System

Adenylyl Cyclase 3 (AC3) is a key enzyme in the G protein-coupled receptor (GPCR) signaling cascade, responsible for catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][2][3] In the mammalian nervous system, AC3 is distinguished by its highly specific subcellular localization. It is predominantly and abundantly expressed in the primary cilia of neurons throughout the brain.[1][2][4] This localization positions AC3 as a central hub for integrating a wide array of extracellular signals into neuronal cAMP signaling.

Key Regions of AC3 Expression:

-

Cortex[1]

-

Amygdala[1]

-

Nucleus Accumbens[1]

-

Dorsal Raphe Nucleus[1]

-

Dorsal Root Ganglion (DRG) Sensory Neurons[8]

Beyond neurons, AC3 is also found in the primary cilia of astrocytes and choroid plexus cells.[1][4] This unique ciliary enrichment suggests that AC3-mediated signaling is a specialized function of this organelle, often referred to as the cell's "antenna".[1][2]

AC3-Mediated Signaling Pathways

AC3 is a crucial downstream effector for numerous GPCRs. The general signaling cascade is initiated when a ligand binds to its specific GPCR, leading to the activation of a stimulatory G protein (Gαs). The activated Gαs subunit then directly stimulates AC3, triggering the production of cAMP.[3] Subsequently, cAMP activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac), which in turn modulate transcription factors like cAMP-response element-binding protein (CREB), ion channels, and other cellular proteins to regulate neuronal function.[3][9]

Olfactory Transduction Pathway

In olfactory sensory neurons, AC3 is the cornerstone of odor detection. Odorant molecules bind to specific olfactory receptors (GPCRs), activating the G-protein G-olf. The Gα-olf subunit dissociates and activates AC3, leading to a rapid increase in cAMP. This cAMP directly gates cyclic nucleotide-gated (CNG) channels, causing an influx of cations and depolarization of the neuron, which initiates an action potential.[1][2]

Caption: Canonical olfactory signal transduction pathway mediated by AC3.

Neuromodulatory Signaling in the CNS

In other brain regions, AC3 integrates signals from various neuromodulators via their respective GPCRs located on primary cilia. These include receptors for serotonin (B10506) (5-HT6), somatostatin (B550006) (SSTR3), melanin-concentrating hormone (MCH1), and others.[1][7] This ciliary signaling is critical for functions ranging from learning and memory to mood and metabolic regulation.

Caption: General AC3-mediated neuromodulatory signaling cascade in neuronal cilia.

Physiological Roles and Therapeutic Implications

Ablation or dysfunction of AC3 has been linked to a wide range of physiological deficits, highlighting its importance in neuronal health and function.

-

Olfaction and Sensory Perception: AC3 is indispensable for the sense of smell; its genetic deletion leads to anosmia.[1] It also plays a role in the postnatal maturation of olfactory sensory neurons and is involved in mechanosensation of airflow.[1][5][6]

-

Learning and Memory: AC3-mediated cAMP signaling within the primary cilia of hippocampal and cortical neurons is crucial for specific forms of learning and memory.[7] Studies on AC3 knockout (AC3-/-) mice have demonstrated impairments in novel object recognition and the extinction of contextual fear memories.[7][10]

-

Metabolic Regulation and Mood: AC3 is a significant player in energy homeostasis and has been genetically linked to obesity and major depressive disorder (MDD).[1][3] In the hypothalamus, AC3 is a component of the leptin-melanocortin pathway that regulates satiety.[3] AC3-/- mice exhibit both obesity and depression-like behaviors, suggesting the enzyme may be a molecular link between these conditions.[1][3]

-

Pain Modulation: AC3 is expressed in nociceptive sensory neurons of the dorsal root ganglia.[8] Peripheral deletion of AC3 induces hypersensitivity to pain (hyperalgesia) and alters the analgesic effects of certain opioids, indicating its role in pain signaling pathways.[8]

Quantitative Data from Experimental Models

Studies using Adcy3 knockout mice have provided quantitative insights into the role of AC3 in neuronal development and function.

Table 1: Effects of AC3 Deletion on Olfactory Epithelium in Mice

| Age | Parameter | Wild-Type (Adcy3+/+) | Knockout (Adcy3-/-) | Percent Change | Reference |

|---|---|---|---|---|---|

| P90 | MOE Cell Density (cells/mm) | 780.11 ± 17.05 | 479.92 ± 31.67 | -38.5% | [5] |

| P90 | MOE Thickness (μm) | 65.16 ± 1.95 | 37.79 ± 1.34 | -42.0% | [5] |

| P90 | Mature OSNs (OMP+ cells/mm) | > Control | Significantly Reduced | N/A | [5] |

| P90 | Immature OSNs (GAP43+ cells/mm) | 157.49 ± 26.91 | Significantly Higher | N/A | [5] |

MOE: Main Olfactory Epithelium; P90: Postnatal day 90; OMP: Olfactory Marker Protein; GAP43: Growth-Associated Protein 43.

Table 2: Electrophysiological Effects of AC3 Deletion in DRG Neurons

| Condition | Parameter | Control DRG Neurons | AC3-Deleted DRG Neurons | Effect of AC1 Inhibitor (NB001) on AC3-Deleted Neurons | Reference |

|---|---|---|---|---|---|

| Baseline | Rheobase (pA) | N/A | Decreased (more excitable) | Enhanced (reversed excitability) | [8] |

| Baseline | Action Potential Firing | N/A | Increased | Decreased | [8] |

| Baseline | Resting Membrane Potential | N/A | More positive | More negative | [8] |

DRG: Dorsal Root Ganglion. Rheobase is the minimum current required to elicit an action potential.

Key Experimental Protocols

The study of AC3 function in neurons relies on a combination of genetic, molecular, and physiological techniques.

Generation and Analysis of Knockout Models

-

Methodology: The primary tool for studying AC3 function in vivo is the use of Adcy3 knockout mice. These models are generated using standard homologous recombination techniques in embryonic stem cells to delete the Adcy3 gene.

-

Workflow:

-

Construct Design: Create a targeting vector to replace a critical exon of the Adcy3 gene with a selection marker (e.g., neomycin resistance).

-

ES Cell Transfection: Electroporate the targeting vector into mouse embryonic stem (ES) cells.

-

Selection & Screening: Select for correctly targeted ES cell clones via Southern blotting or PCR.

-

Blastocyst Injection: Inject targeted ES cells into blastocysts and implant them into pseudopregnant female mice.

-

Breeding: Breed chimeric offspring to generate heterozygous and subsequently homozygous knockout mice.

-

Genotyping: Confirm genotypes of offspring using PCR analysis of tail DNA.

-

Phenotypic Analysis: Subject knockout and wild-type littermates to a battery of behavioral, histological, and electrophysiological tests.

-

Caption: Workflow for generating and analyzing AC3 knockout mice.

Immunohistochemistry (IHC) for Protein Localization

-

Objective: To visualize the expression and subcellular localization of the AC3 protein in brain tissue.

-

Methodology:

-

Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and cryoprotected in a sucrose (B13894) solution.

-

Sectioning: The cryoprotected brain is frozen and sectioned on a cryostat or vibratome (typically 30-40 µm sections).

-

Antigen Retrieval (if necessary): Sections are heated in a citrate (B86180) buffer to unmask epitopes.

-

Blocking & Permeabilization: Sections are incubated in a blocking solution (e.g., normal goat serum) containing a detergent (e.g., Triton X-100) to prevent non-specific antibody binding and permeabilize cell membranes.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to AC3 overnight at 4°C. For co-localization, antibodies against other markers (e.g., neuronal or ciliary markers) are included.

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibody.

-

Mounting & Imaging: Sections are mounted on slides with an anti-fade mounting medium and imaged using confocal microscopy.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the electrical properties of individual neurons and assess how they are affected by the deletion of AC3.

-

Methodology:

-

Slice Preparation: Acute brain or DRG slices (200-300 µm) are prepared from knockout and wild-type mice.

-

Recording: Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using DIC microscopy.

-

Patching: A glass micropipette filled with an internal solution is carefully brought into contact with the membrane of a neuron. A tight seal (GΩ) is formed, and the membrane patch is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

-

Data Acquisition: In current-clamp mode, resting membrane potential, rheobase, and action potential firing frequency (in response to current injections) are measured. In voltage-clamp mode, specific ion channel currents can be isolated and measured.

-

Pharmacology: Drugs, such as the AC1 inhibitor NB001, can be bath-applied to assess their effect on neuronal properties.[8]

-

References

- 1. Type 3 adenylyl cyclase: a key enzyme mediating the cAMP signaling in neuronal cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Type III adenylyl cyclase localizes to primary cilia throughout the adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deletion of Type 3 Adenylyl Cyclase Perturbs the Postnatal Maturation of Olfactory Sensory Neurons and Olfactory Cilium Ultrastructure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Deletion of Type 3 Adenylyl Cyclase Perturbs the Postnatal Maturation of Olfactory Sensory Neurons and Olfactory Cilium Ultrastructure in Mice [frontiersin.org]

- 7. The Type 3 Adenylyl Cyclase Is Required for Novel Object Learning and Extinction of Contextual Memory: Role of cAMP Signaling in Primary Cilia | Journal of Neuroscience [jneurosci.org]

- 8. Peripheral ablation of type III adenylyl cyclase induces hyperalgesia and eliminates KOR-mediated analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenylyl Cyclases as Therapeutic Targets in Neuroregeneration [mdpi.com]

- 10. The type 3 adenylyl cyclase is required for novel object learning and extinction of contextual memory: role of cAMP signaling in primary cilia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of a Type 3 Adenylyl Cyclase Inhibitor (AC3I) in Synaptic Plasticity

Disclaimer: The compound "EAC3I" is not a recognized designation in publicly available scientific literature. This document therefore describes the hypothesized mechanism of action of a selective Type 3 Adenylyl Cyclase Inhibitor (AC3I) based on the known physiological roles of its target, Type 3 Adenylyl Cyclase (AC3), in synaptic plasticity. The quantitative data and experimental protocols provided are based on existing knowledge of adenylyl cyclase inhibitors and methodologies for studying synaptic plasticity.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. This dynamic regulation of synaptic efficacy is largely governed by intricate intracellular signaling cascades. One of the key signaling molecules implicated in long-lasting forms of synaptic plasticity is cyclic adenosine (B11128) monophosphate (cAMP). The production of cAMP is catalyzed by a family of enzymes known as adenylyl cyclases (ACs). Among the different AC isoforms, Type 3 Adenylyl Cyclase (AC3) is of particular interest in neuroscience due to its enrichment in neuronal primary cilia and its demonstrated role in hippocampus-dependent memory formation.[1][2]

This technical guide provides a comprehensive overview of the mechanism of action of a hypothetical selective Type 3 Adenylyl Cyclase Inhibitor, hereafter referred to as AC3I, in the context of synaptic plasticity. We will explore the core molecular interactions of AC3, its downstream signaling pathways, and the anticipated effects of its inhibition on long-term potentiation (LTP) and long-term depression (LTD), the primary cellular correlates of learning and memory. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and cognitive enhancement.

The Role of Type 3 Adenylyl Cyclase (AC3) in Neuronal Signaling

AC3 is a membrane-bound enzyme that converts adenosine triphosphate (ATP) to cAMP.[3] In the central nervous system, AC3 is prominently localized to neuronal primary cilia, antenna-like organelles that act as signaling hubs.[1][2][3] This specific subcellular localization suggests a specialized role for AC3 in sensing and transducing extracellular signals.

The activation of AC3 is typically initiated by the binding of neurotransmitters or neuromodulators to G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein (Gs). This interaction leads to the activation of AC3 and a subsequent increase in intracellular cAMP levels. The primary downstream effector of cAMP is Protein Kinase A (PKA).[4][5][6] The canonical AC3 signaling pathway is therefore:

GPCR Activation → Gs Protein Activation → AC3 Activation → cAMP Production → PKA Activation

Activated PKA can then phosphorylate a multitude of downstream targets, including ion channels, receptors, and transcription factors, thereby modulating neuronal excitability and gene expression. A critical nuclear target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in the synthesis of proteins required for long-lasting changes in synaptic strength.[4][7][8][9]

Hypothesized Mechanism of Action of an AC3 Inhibitor (AC3I) in Synaptic Plasticity

Based on the established role of the AC3-cAMP-PKA-CREB signaling pathway, a selective inhibitor of AC3 (AC3I) would be expected to modulate synaptic plasticity by attenuating this cascade. The primary mechanism of action would be the reduction of cAMP production in response to stimuli that normally engage this pathway.

Impact on Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement of synaptic transmission, is a key cellular mechanism underlying learning and memory. The late phase of LTP (L-LTP), which is dependent on gene expression and protein synthesis, is particularly reliant on the cAMP signaling pathway.[10][11][12]

By inhibiting AC3, AC3I would be predicted to:

-

Reduce cAMP levels: This would lead to decreased activation of PKA.

-

Impair CREB phosphorylation: Reduced PKA activity would result in less phosphorylation and activation of CREB.[7]

-

Inhibit L-LTP: The consequent disruption of CREB-mediated gene transcription would likely impair the consolidation of L-LTP.

Therefore, AC3I is hypothesized to act as an antagonist of synaptic strengthening, particularly for forms of plasticity that require sustained protein synthesis.

Impact on Long-Term Depression (LTD)

LTD is a long-lasting decrease in synaptic efficacy and is also crucial for learning and memory, allowing for the refinement of neural circuits. The role of cAMP in LTD is more complex and can be synapse-specific. At some synapses, a decrease in cAMP levels is associated with the induction of LTD.[13] For instance, at hippocampal mossy fiber synapses, LTD is triggered by a metabotropic glutamate (B1630785) receptor-mediated decrease in adenylyl cyclase activity.[13]

In this context, an AC3 inhibitor could potentially:

-

Facilitate certain forms of LTD: By directly reducing basal or stimulated cAMP levels, AC3I might lower the threshold for inducing LTD at synapses where a reduction in cAMP is a key triggering event.

-

Have no effect or inhibit other forms of LTD: At synapses where cAMP signaling is not the primary driver of LTD, or where it may even play an opposing role, the effect of AC3I would be different. For example, some forms of LTD are dependent on the activation of phosphatases that are not directly regulated by cAMP.

The precise effect of AC3I on LTD would therefore likely depend on the specific synaptic pathway and the molecular machinery governing LTD induction in that context.

Quantitative Data on Adenylyl Cyclase Inhibitors

While no specific data for a compound named "this compound" is available, the following table summarizes quantitative data for known adenylyl cyclase inhibitors. This information is provided to give a comparative context for the potency and selectivity of such compounds.

| Compound | Target Isoform(s) | IC50 Value | Assay Conditions | Reference |

| SQ 22,536 | AC5, AC6 > AC1 | AC5: 15 µM | + Mg2+ | [14] |

| AC3 | 230 µM | + Mg2+ | [14] | |

| NKY80 | AC5, AC6 | AC5: ~10 µM | Not specified | [15] |

| 2',5'-dideoxyadenosine | Pan-AC inhibitor | AC1: 170 nM, AC2: 280 nM, AC5: 37 nM, AC6: 150 nM | + Mn2+ | [14] |

Note: IC50 values can vary depending on the specific assay conditions, including the presence of different divalent cations (e.g., Mg2+ vs. Mn2+), which can affect enzyme activity and inhibitor potency.

Experimental Protocols

Characterizing the mechanism of action of a novel AC3 inhibitor like AC3I would involve a series of biochemical and electrophysiological experiments. Detailed methodologies for key experiments are provided below.

Biochemical Assay: Measurement of cAMP Levels in Brain Tissue

This protocol describes how to measure changes in cAMP concentration in response to a pharmacological agent using a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the effect of AC3I on basal and forskolin-stimulated cAMP levels in hippocampal tissue.

Materials:

-

AC3I compound

-

Forskolin (an adenylyl cyclase activator)

-

Hippocampal tissue from rodents

-

Lysis buffer with a phosphodiesterase inhibitor (e.g., IBMX)

-

Commercial cAMP ELISA kit

-

BCA or Bradford protein assay kit

-

Microplate reader

Procedure:

-

Tissue Preparation: Rapidly dissect and snap-freeze hippocampal tissue in liquid nitrogen.[16]

-

Homogenization: Homogenize the frozen tissue in ice-cold lysis buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.[16]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[16]

-

Supernatant Collection: Collect the supernatant containing the soluble cAMP.

-

Protein Quantification: Determine the total protein concentration of the supernatant for normalization.[16]

-

cAMP ELISA:

-

Prepare cAMP standards and samples according to the ELISA kit manufacturer's instructions.

-

Add standards and samples to the antibody-coated microplate wells.

-

Add the enzyme-conjugated cAMP to the wells, which will compete with the sample cAMP for antibody binding.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance using a microplate reader.[16]

-

-

Data Analysis: Calculate cAMP concentrations from the standard curve and normalize to the total protein concentration.

Electrophysiology: Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the procedure for inducing and recording LTP in the CA1 region of acute hippocampal slices.

Objective: To determine the effect of AC3I on the induction and maintenance of LTP.

Materials:

-

Rodent brain

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber for brain slices

-

Glass microelectrodes

-

Stimulating electrode

-

Electrophysiology rig (amplifier, digitizer, computer)

-

AC3I compound

Procedure:

-

Slice Preparation:

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant temperature (30-32°C).

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[18][19]

-

-

Baseline Recording:

-

LTP Induction:

-

Post-Induction Recording:

-

Continue recording fEPSPs for at least 60 minutes after the induction protocol to measure the potentiation.[20]

-

-

Pharmacology:

-

To test the effect of AC3I, perfuse the slice with aCSF containing the desired concentration of the inhibitor for a period before LTP induction and maintain its presence throughout the recording.

-

-

Data Analysis:

-

Normalize the fEPSP slope or amplitude to the baseline values and plot over time. Compare the magnitude of LTP in control and AC3I-treated slices.

-

Target Engagement Assay

This protocol provides a general framework for a cellular thermal shift assay (CETSA) to confirm that AC3I binds to AC3 in a cellular context.

Objective: To verify the direct binding of AC3I to its target enzyme, AC3, in intact cells.

Materials:

-

Cell line expressing AC3

-

AC3I compound

-

PBS and lysis buffer

-

Instrumentation for heating samples precisely

-

SDS-PAGE and Western blotting reagents

-

Anti-AC3 antibody

Procedure:

-

Cell Treatment: Treat the AC3-expressing cells with either vehicle or AC3I at various concentrations and incubate to allow for target binding.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble AC3 remaining at each temperature using SDS-PAGE and Western blotting with an anti-AC3 antibody.

-

-

Data Analysis:

-

Plot the amount of soluble AC3 as a function of temperature for both vehicle- and AC3I-treated samples.

-

Binding of AC3I is expected to stabilize the AC3 protein, resulting in a shift of the melting curve to a higher temperature.

-

Visualizations

Signaling Pathways

Caption: The AC3 signaling pathway and the inhibitory point of action for AC3I.

Experimental Workflow

Caption: A typical experimental workflow for characterizing an AC3 inhibitor.

Conclusion

The inhibition of Type 3 Adenylyl Cyclase presents a promising, yet complex, therapeutic strategy for modulating synaptic plasticity. A selective AC3 inhibitor is hypothesized to primarily interfere with the cAMP-PKA-CREB signaling pathway, a crucial cascade for the consolidation of long-term potentiation and, consequently, for learning and memory. The precise effects on long-term depression are likely to be more nuanced and context-dependent. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the preclinical evaluation of novel AC3 inhibitors. Further research will be necessary to fully elucidate the therapeutic potential and the precise molecular consequences of targeting AC3 in the intricate landscape of neuronal signaling and synaptic plasticity.

References

- 1. The Type 3 Adenylyl Cyclase Is Required for Novel Object Learning and Extinction of Contextual Memory: Role of cAMP Signaling in Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Type 3 Adenylyl Cyclase, Neuronal Primary Cilia, and Hippocampus-Dependent Memory Formation - ProQuest [proquest.com]

- 3. Type 3 adenylyl cyclase: a key enzyme mediating the cAMP signaling in neuronal cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal [frontiersin.org]

- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 7. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]

- 10. Postsynaptic cAMP pathway gates early LTP in hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [iro.uiowa.edu]

- 12. Inhibition of the cAMP Pathway Decreases Early Long-Term Potentiation at CA1 Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A role for cAMP in long-term depression at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. genes2cognition.org [genes2cognition.org]

- 18. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scientifica.uk.com [scientifica.uk.com]

An In-depth Technical Guide to the Role of Adenylyl Cyclase Type 3 in the Dorsal Lateral Striatum

A Note on Terminology: The query for "EAC3I" did not yield specific results in the context of neurobiology. This document focuses on Adenylyl Cyclase Type 3 (AC3) , a key enzyme in the striatum, which is a likely candidate for the intended subject of inquiry. AC3, encoded by the ADCY3 gene, is also known as Adenylate Cyclase Type III or AC-III.[1][2][3][4]

The dorsal lateral striatum (DLS) is a critical brain region for integrating cortical and thalamic inputs to guide motor control and habit formation.[5][6] The intricate signaling cascades within the medium spiny neurons (MSNs) of the DLS are fundamental to these processes.[5] This guide delves into the core role of Adenylyl Cyclase Type 3 (AC3), a pivotal enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, within the DLS.

Core Function of AC3

AC3 is a membrane-associated enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger.[2][7] In the nervous system, cAMP signaling is crucial for a multitude of processes, including synaptic plasticity, neurotransmitter release, and gene expression.[5][8] AC3 is part of the Group I adenylyl cyclases, which are stimulated by calcium/calmodulin.[4][8]

A distinguishing feature of AC3 in the brain is its predominant localization to the primary cilia of neurons.[7][9][10][11] These "cellular antennae" are sensory organelles that detect extracellular signals, and the concentration of AC3 within them suggests a specialized role in transducing these signals into intracellular cAMP changes.[9] In the striatum, AC3 is found in the primary cilia of neurons, where it is positioned to play a significant role in modulating neuronal function in response to various stimuli.[12]

AC3 in Dorsal Lateral Striatum Signaling

The DLS is densely innervated by dopaminergic projections from the substantia nigra pars compacta. Dopamine (B1211576) is a key modulator of striatal function, and its effects are mediated through D1-like (D1R) and D2-like (D2R) G protein-coupled receptors (GPCRs).[13][14][15] AC3 is a critical effector in these pathways.

-

D1 Receptor Signaling: D1Rs are coupled to the stimulatory G-protein, Gαs/olf.[15] Upon dopamine binding, Gαs/olf activates AC3, leading to an increase in intracellular cAMP levels.[13] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), ion channels, and transcription factors, ultimately increasing the excitability of direct pathway MSNs.[5][16]

-

D2 Receptor Signaling: D2Rs are coupled to the inhibitory G-protein, Gαi/o. Dopamine binding to D2Rs leads to the inhibition of adenylyl cyclase activity, thereby decreasing cAMP production and PKA activity.[15] This signaling cascade reduces the excitability of indirect pathway MSNs. While AC5 is the most abundant adenylyl cyclase in the striatum and is strongly inhibited by D2R activation, AC3 is also present and subject to this regulation.[17]

The interplay between these opposing pathways, modulated by the level of adenylyl cyclase activity, is fundamental for action selection and motor control.[13][14]

Below is a diagram illustrating the core signaling pathway involving AC3 in a direct pathway striatal neuron.

Quantitative Data Summary

While precise quantification of AC3 in the DLS is an ongoing area of research, studies provide comparative insights into its expression and the functional consequences of its activity.

| Parameter | Region | Finding | Significance | Reference |

| AC3 Expression | Dorsolateral Striatum | Present in primary cilia of NeuN-positive neurons. | Confirms AC3 as a component of neuronal signaling machinery in the DLS. | [12] |

| AC3-positive Cilia Length | Dorsolateral Striatum | Significantly longer in reserpine-treated mice (dopamine-depleted model). | Suggests that ciliary structure and AC3 signaling may be dynamically regulated by dopamine levels. | [12] |

| cAMP/PKA Signal Dynamics | Striatum (general) vs. Prefrontal Cortex | cAMP production is faster and degradation is lower in striatal neurons. | Indicates a specialized and robust cAMP signaling capacity in the striatum, enhancing sensitivity to phasic dopamine. | [16] |

| AC Isoform Localization | Striatal Neurons | Major AC isoforms are differentially sorted between ciliary (AC3) and extraciliary domains. | Suggests spatial compartmentalization of cAMP signaling, allowing for distinct functional roles of different ACs. | [18][19] |

Experimental Protocols

The study of AC3 in the dorsal lateral striatum employs a range of advanced neurobiological techniques.

Immunohistochemistry (IHC) for AC3 Localization

Objective: To visualize the expression and subcellular localization of AC3 protein within the DLS.

Methodology:

-

Tissue Preparation: Adult mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brain is extracted, post-fixed in PFA, and cryoprotected in a sucrose (B13894) solution.

-

Sectioning: The brain is sectioned coronally (e.g., at 30-40 µm thickness) using a cryostat or vibratome. Slices containing the DLS are collected.

-

Staining:

-

Slices are washed in phosphate-buffered saline (PBS) and permeabilized with a detergent like Triton X-100.

-

Non-specific antibody binding is blocked using a solution containing normal serum (e.g., goat serum).

-

Slices are incubated overnight at 4°C with a primary antibody specific to AC3. Co-staining with neuronal markers (e.g., NeuN) or ciliary markers can also be performed.

-

After washing, slices are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Nuclei are counterstained with a dye like DAPI or Hoechst.

-

-

Imaging: Slices are mounted on slides and imaged using a confocal microscope to obtain high-resolution images of AC3 expression.[12]

Acute Brain Slice Electrophysiology

Objective: To measure the functional impact of AC3-mediated signaling on the electrical properties of DLS neurons.

Methodology:

-

Slice Preparation: A mouse is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[20][21] Coronal slices containing the DLS are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated ACSF at a physiological temperature (e.g., 32-34°C) for a period before being maintained at room temperature.

-

Recording:

-

A slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated ACSF.

-

Medium spiny neurons in the DLS are identified visually.

-

Whole-cell patch-clamp recordings are established to measure membrane potential and currents.

-

Pharmacological agents are applied via the bath perfusion. For example, a D1 receptor agonist (e.g., SKF 38393) can be applied to stimulate AC3 activity, and the resulting changes in neuronal firing or postsynaptic currents are recorded.[16]

-

Genetically Encoded cAMP/PKA Biosensors

Objective: To visualize the spatiotemporal dynamics of cAMP production and PKA activity in real-time in DLS neurons.

Methodology:

-

Sensor Delivery: A viral vector (e.g., AAV) carrying the genetic code for a FRET-based cAMP sensor (e.g., Epac1-camps) or a PKA activity sensor (e.g., AKAR3) is stereotactically injected into the DLS of a mouse.[16]

-

Expression: The mouse is allowed several weeks for the sensor to be expressed in the targeted neurons.

-

Imaging: Acute brain slices are prepared as described above. Two-photon microscopy is used to excite the biosensor and measure the FRET ratio, which changes in proportion to cAMP concentration or PKA activity.

-

Stimulation: Neurotransmitters or pharmacological agents are applied while imaging to observe the real-time signaling dynamics in response to stimulation.[16]

Implications for Drug Development

The critical role of AC3 in modulating the dopaminergic signaling that governs motor control and habit learning makes it a potential target for therapeutic intervention in disorders involving dysfunctional striatal circuitry.

-

Parkinson's Disease: The loss of dopamine in Parkinson's disease leads to an imbalance in direct and indirect pathway activity. Modulators that could selectively enhance AC3-mediated signaling in D1R-expressing neurons might help restore this balance.

-

Addiction: Drug addiction involves profound neuroadaptations in the striatal dopamine system.[15] Since drugs of abuse often hijack the cAMP/PKA signaling cascade, developing compounds that can normalize AC3 activity in the DLS could offer a new avenue for treatment.

-

Ciliopathies: Given AC3's primary location in neuronal cilia, its dysfunction could be linked to the cognitive and metabolic symptoms seen in human ciliopathies.[9][10] Understanding the specific role of ciliary AC3 in the DLS could provide insights into these complex disorders.

References

- 1. uniprot.org [uniprot.org]

- 2. ADCY3 - Wikipedia [en.wikipedia.org]

- 3. WikiGenes - ADCY3 - adenylate cyclase 3 [wikigenes.org]

- 4. Adenylyl cyclases (ACs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Signaling in striatal neurons: the phosphoproteins of reward, addiction, and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A role for the dorsolateral striatum in prospective action control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADCY3 adenylate cyclase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Type 3 adenylyl cyclase: a key enzyme mediating the cAMP signaling in neuronal cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Striatal Mechanisms Underlying Movement, Reinforcement, and Punishment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Striatal direct and indirect pathway neurons differentially control the encoding and updating of goal-directed learning | eLife [elifesciences.org]

- 15. The ins and outs of the striatum: Role in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Striatal neurones have a specific ability to respond to phasic dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adenylyl Cyclase Type 5 Contributes to Corticostriatal Plasticity and Striatum-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spatial organization of adenylyl cyclase and its impact on dopamine signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spatial organization of adenylyl cyclase and its impact on dopamine signaling in neurons | Semantic Scholar [semanticscholar.org]

- 20. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Effects of Adenylyl Cyclase 3 Inhibition on Medium Spiny Neurons

A Note on Terminology: The compound "EAC3I" is not found in the current scientific literature. This guide will therefore focus on the effects of representative and well-documented inhibitors of Adenylyl Cyclase 3 (AC3) on medium spiny neurons (MSNs). The principles and experimental methodologies described herein are applicable to the study of any selective AC3 inhibitor.

Introduction

Medium spiny neurons (MSNs) are the principal projection neurons of the striatum and are central to the regulation of motor control, learning, and reward-related behaviors. These neurons are dichotomously classified into two main populations: those expressing dopamine (B1211576) receptor D1 (D1-MSNs) which form the direct pathway, and those expressing dopamine receptor D2 (D2-MSNs) which constitute the indirect pathway. The functional opposition of these pathways is largely modulated by dopamine, which exerts its effects through intracellular signaling cascades. A pivotal enzyme in these cascades is adenylyl cyclase (AC), which synthesizes the second messenger cyclic AMP (cAMP).

Adenylyl cyclase 3 (AC3) is a specific isoform of AC that is highly expressed in the striatum and is predominantly localized to the primary cilia of neurons. D1 receptors are coupled to Gs/olf proteins that stimulate AC activity, leading to an increase in intracellular cAMP. Conversely, D2 receptors are coupled to Gi/o proteins that inhibit AC. Given this, pharmacological inhibition of AC3 is expected to have significant, and likely pathway-specific, effects on MSN function. This guide provides a comprehensive overview of the anticipated effects of AC3 inhibition on MSNs, supported by quantitative data from related studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data on the Effects of AC3 Inhibition on Medium Spiny Neurons

Direct quantitative data on the effects of specific AC3 inhibitors on medium spiny neurons is limited in the public domain. However, based on studies of AC3 knockout mice and the known effects of dopamine receptor modulation on MSN activity, we can infer the likely quantitative outcomes of AC3 inhibition. The following tables summarize these expected effects.

Table 1: Anticipated Electrophysiological Effects of an AC3 Inhibitor on D1-MSNs

| Parameter | Expected Change with AC3 Inhibitor | Rationale | Supporting Evidence |

| Resting Membrane Potential | No significant change or slight hyperpolarization | Reduced basal cAMP could lead to decreased activity of channels modulated by PKA, potentially causing hyperpolarization. | AC3 knockout mice show more hyperpolarized resting membrane potentials in CA1 pyramidal neurons[1]. |

| Firing Rate (in response to D1 agonist) | Decrease | D1 receptor-mediated increases in firing rate are dependent on cAMP production. | Blockade of dopamine receptors leads to a decrease in the firing rate of a majority of MSNs[2]. |

| Excitatory Postsynaptic Current (EPSC) Amplitude (D1-agonist induced) | Decrease | PKA-mediated phosphorylation of glutamate (B1630785) receptors, which enhances their function, would be reduced. | Studies in AC3 knockout mice show reduced spontaneous EPSC amplitude in hippocampal neurons[1]. |

| Input Resistance | Potential Increase | Reduced activity of certain potassium channels that are opened by PKA could increase input resistance. |

Table 2: Predicted Biochemical Effects of an AC3 Inhibitor on D1-MSNs

| Parameter | Expected Change with AC3 Inhibitor | Rationale | Supporting Evidence |

| Basal cAMP Level | Decrease | Direct inhibition of the enzyme responsible for cAMP synthesis. | Studies show that AC inhibitors like SQ22,536 block elevations in cAMP[3]. |

| D1 Agonist-Stimulated cAMP Level | Significant Decrease | The primary mechanism of D1 receptor signaling is through AC stimulation. | D1 receptor stimulation leads to high cAMP levels in the striatum[4]. |

| Phospho-CREB (pCREB) Levels (in response to D1 agonist) | Decrease | CREB phosphorylation is a downstream event of the cAMP/PKA pathway. | Methamphetamine, which increases dopamine, elevates pCREB in the striatum[5]. |

| DARPP-32 Phosphorylation (at Thr34) | Decrease | DARPP-32 is a key substrate of PKA in MSNs. | D1 receptor agonists increase the phosphorylation of DARPP-32 via PKA[6]. |

Experimental Protocols

The investigation of an AC3 inhibitor's effects on MSNs would involve a combination of electrophysiological, biochemical, and imaging techniques. Below are detailed methodologies for key experiments.

This technique is used to measure the electrophysiological properties of individual MSNs.

-

Slice Preparation:

-

Anesthetize a mouse (e.g., C57BL/6) with isoflurane (B1672236) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM: 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4).

-

Cut 250-300 µm thick coronal slices containing the striatum using a vibratome.

-

Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgCl2), bubbled with 95% O2 / 5% CO2, at 34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[7][8][9][10]

-

-

Recording:

-

Place a slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize MSNs using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH 7.3).[8][9]

-

Establish a whole-cell patch-clamp configuration on a visually identified MSN.

-

Record membrane potential and firing rate in current-clamp mode. Apply depolarizing current steps to assess neuronal excitability.

-

Record synaptic currents in voltage-clamp mode.

-

Bath apply the AC3 inhibitor (e.g., SQ 22,536 at 100 µM) and a D1 agonist (e.g., SKF 81297 at 1 µM) to assess the drug's effect on baseline and stimulated activity.[3][11][12]

-

This assay quantifies changes in the second messenger cAMP.

-

Sample Preparation:

-

Prepare acute striatal slices as described above.

-

Incubate slices in aCSF with the AC3 inhibitor or vehicle for a specified period (e.g., 30 minutes).

-

Stimulate the slices with a D1 agonist or vehicle for a short duration (e.g., 10 minutes).

-

Rapidly lyse the tissue in 0.1 M HCl.

-

Centrifuge the lysate and collect the supernatant.

-

-

cAMP Assay:

-

Use a commercially available cAMP enzyme immunoassay (EIA) kit.

-

Follow the manufacturer's instructions to acetylate the samples and standards to increase the sensitivity of the assay.

-

Add samples, standards, and cAMP conjugate to the antibody-coated plate.

-

Incubate, wash, and add the substrate solution.

-

Read the absorbance on a plate reader and calculate cAMP concentrations based on the standard curve.

-

This technique visualizes the activation of a key downstream target of the cAMP pathway.

-

Tissue Preparation:

-

Administer the AC3 inhibitor or vehicle to animals, followed by a D1 agonist or vehicle.

-

After a specified time, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

-

Cut 40 µm thick coronal sections of the striatum on a cryostat.

-

-

Staining:

-

Wash the free-floating sections in phosphate-buffered saline (PBS).

-

Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.[13]

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 30 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS with 0.1% Triton X-100) for 1 hour.

-

Incubate the sections with a primary antibody against pCREB (e.g., rabbit anti-pCREB, 1:1000) overnight at 4°C.[13]

-

Wash the sections and incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488, 1:500) for 2 hours at room temperature.[14]

-

Mount the sections on slides and coverslip with a mounting medium containing DAPI to label cell nuclei.

-

Image the sections using a confocal microscope and quantify the number of pCREB-positive cells.

-

Visualizations

Caption: AC3 signaling pathway in a D1-MSN and the site of action of an AC3 inhibitor.

References

- 1. Ablation of Type III Adenylyl Cyclase in Mice Causes Reduced Neuronal Activity, Altered Sleep Pattern, and Depression-Like Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dissociable effects of dopamine on neuronal firing rate and synchrony in the dorsal striatum [frontiersin.org]

- 3. Effects of the adenylyl cyclase inhibitor SQ22536 on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Striatal neurones have a specific ability to respond to phasic dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunohistochemical changes of the transcription regulatory factors in rat striatum after methamphetamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axolbio.com [axolbio.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. Infusion of adenylyl cyclase inhibitor SQ22,536 into the medial pontine reticular formation of rats enhances rapid eye movement sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the In Vivo Expression of EAAC1 (SLC1A1)

Audience: Researchers, scientists, and drug development professionals.

Preamble: Initial searches for "EAC3I" did not yield a recognized biological molecule. However, "EAAC1" (Excitatory Amino Acid Carrier 1), an alias for SLC1A1 (Solute Carrier Family 1 Member 1), was identified as a likely intended subject. This guide focuses on the in vivo expression principles of EAAC1/SLC1A1.

Core Principles of EAAC1/SLC1A1 In Vivo Expression

Excitatory Amino Acid Carrier 1 (EAAC1), encoded by the SLC1A1 gene, is a high-affinity, sodium-dependent transporter for glutamate (B1630785) and aspartate.[1][2][3] Beyond its role in neurotransmitter uptake, EAAC1 is a primary transporter of cysteine, an essential precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[4][5][6][7] This function is vital for protecting neurons against oxidative stress.[5][6][7] In the central nervous system (CNS), EAAC1 is predominantly expressed in neurons, distinguishing it from the primarily glial transporters GLAST and GLT-1.[5][8][9] Its physiological roles are multifaceted, including the regulation of synaptic glutamate levels, provision of glutamate for GABA synthesis, and prevention of excitotoxicity.[2][4][5] EAAC1 is also expressed in peripheral tissues such as the kidney and intestine, where it is involved in amino acid reabsorption.[1][8][10] Dysregulation of EAAC1 has been implicated in a range of pathologies, from neurological and psychiatric disorders like schizophrenia and epilepsy to dicarboxylic aminoaciduria and various cancers.[1][4][6][10][11][12][13]

Tissue Distribution and Developmental Expression

EAAC1 exhibits a widespread but distinct expression pattern. In the brain, the highest concentrations are found in the hippocampus, cerebral cortex, striatum, and cerebellum, primarily within neuronal cell bodies and dendrites.[4][7][8][9][14][15] Peripherally, it is highly expressed in the kidney and intestine, with lower levels detected in the liver, muscle, testes, and ovaries.[1][8][16][17]

Developmentally, EAAC1 expression precedes that of the major glial glutamate transporters, GLAST and GLT-1, suggesting a crucial role during early brain development.[5][18] Expression levels are generally higher in the immature brain and tend to decrease as the brain matures.[18]

Quantitative Expression Data

The following tables summarize available quantitative data on EAAC1/SLC1A1 expression.

Table 1: EAAC1 Protein Concentration in Rat Tissues

| Tissue | Protein Concentration (mg/g wet weight) | Reference |

|---|---|---|

| Hippocampus | ~0.013 | [14] |

| Cerebellum | ~0.003 | [14] |

| Kidney | ~0.014 - 0.02 | [14] |

Data from young adult Wistar rats.

Table 2: Relative EAAC1 mRNA and Protein Levels in Rat Brain Regions

| Brain Region | Relative Protein Level (%) | Relative mRNA Level (%) | Reference |

|---|---|---|---|

| Hippocampus | 100 | 100 | [14] |

| Cortex | 70 | 60 | [14] |

| Striatum | 50 | 40 | [14] |

| Cerebellum | 20 | 30 | [14] |

| Brainstem | 15 | 20 | [14] |

| Olfactory Bulb | 80 | 70 | [14] |

Protein levels are relative to the hippocampus. mRNA levels are also relative to the hippocampus.

Table 3: Overview of SLC1A1 Expression in Human Tissues (from The Human Protein Atlas)

| Tissue | RNA Expression (nTPM) | Protein Expression | Reference |

|---|---|---|---|

| Brain (Cerebral Cortex) | High | High | [19] |

| Kidney | High | High | [19] |

| Small Intestine | High | High | [19] |

| Liver | Medium | Medium | [19] |

| Skeletal Muscle | Low | Low | [19] |

| Testis | Medium | Medium | [19] |

nTPM: normalized Transcripts Per Million. Protein expression is a summary of immunohistochemistry data.

Regulation of EAAC1/SLC1A1 Expression

The in vivo expression of EAAC1 is tightly controlled at multiple levels, from gene transcription to protein trafficking and degradation.

Transcriptional Regulation

The expression of the SLC1A1 gene is modulated by various transcription factors and cellular stress responses. A key regulatory pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5][20] Under conditions of oxidative stress, Nrf2 is activated and binds to the ARE in the SLC1A1 promoter, leading to increased transcription of EAAC1. This provides neurons with more cysteine for GSH synthesis to combat oxidative damage. Other transcription factors, such as Regulatory Factor X1 (RFX1), have also been shown to promote SLC1A1 expression.[5]

Post-Transcriptional and Post-Translational Regulation

MicroRNAs (miRNAs) play a role in the post-transcriptional regulation of EAAC1. For instance, miR-96-5p and miR-101b have been shown to target the EAAC1 mRNA, leading to its degradation or translational repression, thereby reducing EAAC1 protein levels.[4][21]

The trafficking of the EAAC1 protein to and from the plasma membrane is a critical point of regulation. A significant portion of EAAC1 is located in intracellular compartments and can be rapidly translocated to the cell surface upon specific stimuli.[5] This process is influenced by interacting proteins. For example, GTRAP3-18 can retain EAAC1 in the endoplasmic reticulum, while RTN2 promotes its cell surface expression.[17][22] The delta-opioid receptor can physically interact with EAAC1 and down-regulate its transporter activity.[23] Protein kinase C (PKC) and the mTOR signaling pathway have also been implicated in the regulation of EAAC1 function and trafficking.[5][21][24]

Signaling Pathways Involving EAAC1/SLC1A1

The regulation and function of EAAC1 are intertwined with several key signaling pathways.

Experimental Protocols for Studying EAAC1 In Vivo

A variety of experimental techniques are employed to investigate the in vivo expression and function of EAAC1.

In Situ Hybridization (ISH)

This technique is used to visualize the location of EAAC1 mRNA within tissue sections, providing cellular resolution of gene expression.[8][9][15]

-

Protocol Outline:

-

Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde), and the tissues of interest (e.g., brain, kidney) are dissected, post-fixed, and cryoprotected in sucrose. Tissues are then sectioned using a cryostat.

-

Probe Synthesis: Labeled antisense and sense (control) RNA or DNA probes complementary to the EAAC1 mRNA sequence are synthesized. Probes can be labeled with radioisotopes (e.g., ³⁵S) or non-radioactive tags like digoxigenin (B1670575) (DIG).

-

Hybridization: Tissue sections are pretreated to enhance probe penetration and reduce background signal. The labeled probe is then applied to the sections and incubated overnight in a hybridization chamber to allow the probe to bind to the target mRNA.

-

Washing and Detection: Sections are washed under stringent conditions to remove unbound probe. For radiolabeled probes, sections are exposed to autoradiographic film or emulsion. For non-radioactive probes, an antibody against the tag (e.g., anti-DIG) conjugated to an enzyme (e.g., alkaline phosphatase) is used, followed by a colorimetric substrate to visualize the signal.

-

Analysis: The distribution and intensity of the signal are analyzed using microscopy to determine the cellular and regional expression pattern of EAAC1 mRNA.

-

Immunohistochemistry (IHC) / Immunofluorescence (IF)

These methods are used to detect the EAAC1 protein in tissue sections, providing information on its subcellular localization.[1][11][14][15][25]

-

Protocol Outline:

-

Tissue Preparation: Similar to ISH, tissues are fixed, sectioned, and mounted on slides.

-

Antigen Retrieval: For some fixatives and antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval) is necessary to unmask the epitope.

-

Blocking: Sections are incubated in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to EAAC1.

-

Secondary Antibody Incubation: After washing, a labeled secondary antibody that binds to the primary antibody is applied. For IHC, the secondary antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase), which is then detected with a chromogenic substrate. For IF, the secondary antibody is conjugated to a fluorophore.

-

Counterstaining and Mounting: Nuclei can be counterstained (e.g., with DAPI for IF or hematoxylin (B73222) for IHC). Sections are then coverslipped with mounting medium.

-

Analysis: Slides are imaged using a light microscope (IHC) or a fluorescence microscope (IF) to determine the distribution of EAAC1 protein.

-

Western Blotting

This technique is used to quantify the amount of EAAC1 protein in tissue homogenates.[14][15]

-

Protocol Outline:

-

Tissue Homogenization: Tissues are homogenized in a lysis buffer containing detergents and protease inhibitors to extract proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody against EAAC1, followed by an HRP-conjugated secondary antibody.

-

Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the band corresponding to EAAC1 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Generation and Analysis of Knockout (KO) Mice

Creating mice that lack the Slc1a1 gene is a powerful in vivo approach to understand the physiological functions of EAAC1.[10][26]

-

Methodology:

-

Gene Targeting: A targeting vector is constructed to replace a critical exon of the Slc1a1 gene with a selection marker (e.g., a neomycin resistance gene).

-

Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.

-

Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

Generation of Chimeric and KO Mice: Chimeric offspring are bred to produce heterozygous (Slc1a1+/-) and then homozygous (Slc1a1-/-) knockout mice.

-

Phenotypic Analysis: The KO mice are subjected to a battery of tests to assess changes in behavior, neurochemistry, and susceptibility to disease models (e.g., ischemia), revealing the in vivo roles of EAAC1.

-

Conclusion

The in vivo expression of EAAC1/SLC1A1 is a dynamically regulated process crucial for both normal physiological function and the response to cellular stress, particularly in the nervous system. Its dual role in glutamate transport and cysteine uptake for glutathione synthesis places it at a critical intersection of neurotransmission and cellular defense. A comprehensive understanding of its expression and regulation, facilitated by the experimental approaches outlined in this guide, is essential for developing therapeutic strategies for a variety of associated disorders.

References

- 1. Loss-of-function mutations in the glutamate transporter SLC1A1 cause human dicarboxylic aminoaciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The glutamate/neutral amino acid transporter family SLC1: molecular, physiological and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Changes in the expression of the glutamate transporter EAAT3/EAAC1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism and Structure-Guided Optimization of SLC1A1/EAAT3-Selective Inhibitors in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective properties of the excitatory amino acid carrier 1 (EAAC1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and distribution of the neuronal glutamate transporter EAAC1 in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mRNA for the EAAC1 Subtype of Glutamate Transporter is Present in Neuronal Dendrites In Vitro and Dramatically Increases In Vivo After a Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamate transporter EAAC-1-deficient mice develop dicarboxylic aminoaciduria and behavioral abnormalities but no neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. SLC1A1 mediated glutamine addiction and contributed to natural killer T-cell lymphoma progression with immunotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. The Density of EAAC1 (EAAT3) Glutamate Transporters Expressed by Neurons in the Mammalian CNS | Journal of Neuroscience [jneurosci.org]

- 15. Glutamate transporter EAAC1 is expressed in neurons and glial cells in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SLC1A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 17. uniprot.org [uniprot.org]

- 18. Glutamate Transporter Protein Subtypes Are Expressed Differentially during Rat CNS Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tissue expression of SLC1A1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 20. Transcriptional Regulation of Glutamate Transporters: From Extracellular Signals to Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. SLC1A1 solute carrier family 1 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. Regulation of the glutamate transporter EAAC1 by expression and activation of delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Slc1a1 solute carrier family 1 member 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 25. Expression and distribution of ‘high affinity’ glutamate transporters GLT1, GLAST, EAAC1 and of GCPII in the rat peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Enigma: An In-depth Technical Guide to the Putative EAC3I Protein

Disclaimer: Extensive searches of scientific literature and biological databases did not yield any specific information for a protein designated "EAC3I." This name may be a novel identifier, an internal designation, or a potential typographical error. The following guide is a comprehensive template designed to structure exploratory studies for a hypothetical or newly discovered protein, adhering to the user's specified format. The content herein is illustrative, drawing from general principles of protein biochemistry and cell biology, and should be adapted with specific experimental data for the protein of interest.

Protein Profile and Functional Hypotheses

This section would typically provide a detailed overview of the protein, including its discovery, gene and transcript information, and predicted structural and functional domains. In the absence of specific data for this compound, we will outline the key areas to be investigated.

1.1. Bioinformatics and In Silico Analysis

A crucial first step in characterizing a novel protein is a thorough bioinformatics analysis. This involves:

-

Sequence Homology Searches: Utilizing tools like BLAST and PSI-BLAST to identify homologous proteins in other species. This can provide initial clues about the protein's function based on the known roles of its relatives.

-

Domain Prediction: Using databases such as Pfam and SMART to identify conserved protein domains, which can suggest biochemical activities (e.g., kinase, phosphatase, DNA binding).

-

Structural Modeling: Employing tools like SWISS-MODEL or AlphaFold to generate a predicted three-dimensional structure of the protein. This can reveal potential active sites, binding pockets, and protein-protein interaction surfaces.

-

Subcellular Localization Prediction: Using algorithms like PSORT or TargetP to predict where the protein resides within the cell (e.g., nucleus, cytoplasm, mitochondria), which is critical for understanding its biological context.

1.2. Putative Functions and Biological Roles

Based on the in silico analysis, a set of hypotheses regarding the protein's function can be formulated. For a hypothetical protein like this compound, these could range from involvement in signal transduction and gene regulation to roles in metabolic pathways or cellular trafficking. Experimental validation is essential to confirm these predictions.

Quantitative Data Summary

Clear and concise presentation of quantitative data is paramount for comparative analysis. The following tables provide a template for summarizing key experimental findings.

Table 1: Biophysical and Biochemical Parameters of this compound

| Parameter | Value | Method | Reference |

| Molecular Weight (kDa) | e.g., 72.5 | SDS-PAGE, Mass Spectrometry | [1] |

| Isoelectric Point (pI) | e.g., 6.8 | Isoelectric Focusing | |

| Binding Affinity (Kd) | e.g., 150 nM | Surface Plasmon Resonance | |

| Enzymatic Activity (kcat) | e.g., 5.2 s⁻¹ | In vitro kinase assay | |

| Half-life (in vivo) | e.g., 4.5 hours | Cycloheximide chase | [2] |

Table 2: Cellular and Phenotypic Data

| Assay Type | Condition 1 (Control) | Condition 2 (this compound Overexpression) | Condition 3 (this compound Knockdown) | Statistical Significance (p-value) |

| Cell Proliferation (fold change) | 1.0 | e.g., 2.3 | e.g., 0.6 | e.g., < 0.01 |

| Apoptosis Rate (%) | e.g., 5 | e.g., 2 | e.g., 18 | e.g., < 0.05 |

| Gene X Expression (relative units) | 1.0 | e.g., 4.7 | e.g., 0.3 | e.g., < 0.01 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.[3]

3.1. Recombinant Protein Expression and Purification

-

Cloning: The coding sequence of the target protein is cloned into an appropriate expression vector (e.g., pGEX, pET) with a suitable tag (e.g., His-tag, GST-tag) for purification.

-

Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3) or insect cells (e.g., Sf9). Protein expression is induced under optimized conditions (e.g., temperature, IPTG concentration).

-

Lysis: Cells are harvested and lysed using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

3.2. Western Blotting

-

Sample Preparation: Whole-cell lysates or protein fractions are prepared in a lysis buffer and protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.3. Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the bait protein, followed by the addition of protein A/G-agarose or magnetic beads to capture the antibody-protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are analyzed by Western blotting to detect the presence of interacting partners.

Signaling Pathways and Molecular Interactions

Visualizing signaling pathways and interaction networks is essential for understanding the functional context of a protein.

Figure 1: A hypothetical signaling pathway involving the this compound protein.

Experimental and Logical Workflows

A clear workflow diagram can effectively communicate the sequence of experimental or logical steps in a research plan.

Figure 2: Workflow for identifying and validating this compound protein interaction partners.

References

The Impact of CaMKII Inhibition by EAC3I on Excitatory Postsynaptic Currents in Striatal Neurons: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of the genetically encoded CaMKII inhibitory peptide, EAC3I, on excitatory postsynaptic currents (EPSCs). The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways. All data is derived from the study by Klug et al. (2012) published in PLOS ONE, which details the use of a novel transgenic mouse model to investigate the role of CaMKII in striatal medium spiny neurons (MSNs).

Executive Summary

The expression of this compound, an EGFP-fused peptide inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in the dorsal striatal medium spiny neurons of a transgenic mouse model leads to a significant reduction in excitatory synaptic transmission. Specifically, the in vivo expression of this compound markedly decreases the frequency of both spontaneous and miniature excitatory postsynaptic currents (sEPSCs and mEPSCs, respectively). This effect on synaptic function is not associated with alterations in the probability of neurotransmitter release, the concentration of glutamate (B1630785) in the synaptic cleft, or the density of dendritic spines. The primary mechanism appears to be a reduction in the number of functional excitatory synapses, a phenomenon that is phenocopied by the genetic deletion of the AMPA receptor subunit GluA1. These findings underscore the critical role of CaMKII in modulating the synaptic strength of striatal MSNs, primarily through its regulation of AMPA receptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Klug et al. (2012) on the impact of this compound expression on EPSCs in dorsal lateral striatum MSNs.

Table 1: Effect of this compound on Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency and Amplitude

| Group | Average sEPSC Frequency (Hz) | P-value (vs. EGFP) | Average sEPSC Amplitude (pA) | P-value (vs. EGFP) |

| Wild-Type (Wt) | ~4.5 | 0.0001 | ~12.5 | 0.91 |

| tTA | ~4.2 | 0.0001 | ~12.8 | 0.26 |

| Non-EGFP | ~4.8 | 0.0009 | ~12.4 | 0.99 |

| EGFP (this compound) | ~2.0 | - | ~12.5 | - |

Data are approximated from figures in Klug et al. (2012) and represent mean values. P-values are as reported in the study.[1][2]

Table 2: Effect of this compound on Miniature Excitatory Postsynaptic Current (mEPSC) Frequency and Amplitude

| Group | Average mEPSC Frequency (Hz) | P-value (vs. EGFP) | Average mEPSC Amplitude (pA) | P-value (vs. EGFP) |

| Wild-Type (Wt) | ~3.8 | 0.0022 | ~11.5 | 0.90 |

| tTA | ~3.5 | <0.0001 | ~11.2 | 0.71 |

| Non-EGFP | ~4.0 | 0.0019 | ~11.6 | 0.96 |

| EGFP (this compound) | ~1.5 | - | ~11.4 | - |

Data are approximated from figures in Klug et al. (2012) and represent mean values. P-values are as reported in the study.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used to obtain the data.

Caption: Proposed signaling pathway for this compound's effect on excitatory synapses.

Caption: Experimental workflow for assessing this compound's impact on EPSCs.

Detailed Experimental Protocols

The methodologies employed in the foundational study by Klug et al. (2012) are detailed below to provide a reproducible framework.

Transgenic Animal Model

-

Generation: A double transgenic mouse line was created to allow for tetracycline-inducible expression of the this compound peptide fused to EGFP.[1] This was achieved by crossing a line expressing the tetracycline (B611298) transactivator (tTA) under the control of the CaMKIIα promoter with a line containing the this compound-EGFP fusion protein downstream of a tetracycline operator (tetO) promoter.[1]

-

Genotyping and Expression: Offspring were genotyped to identify animals carrying both transgenes. In these "this compound mice," the CaMKIIα promoter drives tTA expression, which in turn binds to the tetO promoter to induce the expression of the this compound-EGFP inhibitory peptide.[1] Expression is largely confined to CaMKIIα-expressing neurons, such as those in the forebrain, including the dorsal striatum.[1]

-

Control Groups: The study utilized several control groups: wild-type C57BL/6J mice, single transgenic mice (tTA-only), and non-EGFP expressing littermates from the this compound line.[1]

Brain Slice Preparation

-

Animals: Mice aged 8-12 weeks were used for the experiments.[1]

-

Anesthesia and Perfusion: Animals were anesthetized with isoflurane, followed by decapitation. The brain was rapidly removed and placed in an ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

-

Slicing: Coronal slices (300 µm thick) containing the dorsal striatum were prepared using a vibratome.

-

Recovery: Slices were allowed to recover in artificial cerebrospinal fluid (ACSF) at 32°C for at least 30 minutes before being maintained at room temperature until recording.

Electrophysiological Recordings

-

Recording Setup: Slices were transferred to a recording chamber and continuously perfused with oxygenated ACSF at a rate of 2-3 ml/min. Medium spiny neurons in the dorsal lateral striatum were visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.[1]

-

Cell Identification: this compound-expressing neurons were identified by their EGFP fluorescence.[1]

-

Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings were made using borosilicate glass pipettes (3-5 MΩ resistance).

-